

Predicted Boiling Point of 2,5,6-Trimethylnonane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5,6-Trimethylnonane

Cat. No.: B14547011

[Get Quote](#)

For immediate reference, the predicted boiling point of **2,5,6-trimethylnonane** is estimated to be in the range of 188-192°C. This prediction is based on the analysis of its molecular structure and comparison with experimentally determined boiling points of its isomers. This document provides a detailed exploration of the methodologies used to arrive at this prediction, targeting researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Predicting Physicochemical Properties

Predicting the physicochemical properties of organic compounds, such as the boiling point, is a critical aspect of chemical research and development. The boiling point is a fundamental property that influences a substance's applications, purification methods, and environmental fate. For a branched alkane like **2,5,6-trimethylnonane**, the boiling point is primarily determined by the strength of the intermolecular van der Waals forces, which are influenced by the molecule's size (molecular weight) and shape (degree of branching).

While experimental determination remains the gold standard, predictive methods are invaluable for screening large numbers of compounds or when experimental data is unavailable. This guide outlines the theoretical basis and practical application of established methods for predicting the boiling point of **2,5,6-trimethylnonane**.

Methodology: A Multi-Faceted Approach to Prediction

A definitive experimental boiling point for **2,5,6-trimethylnonane** is not readily available in the public literature. Therefore, a predictive approach is necessary, leveraging established principles of physical chemistry and data from structurally similar molecules.

Comparative Analysis with Isomers

One of the most reliable methods for estimating the boiling point of an organic compound is to compare it with its isomers. Isomers of **2,5,6-trimethylnonane** (molecular formula C₁₂H₂₆) have the same molecular weight, so differences in their boiling points are primarily due to variations in their molecular shape and the resulting impact on intermolecular forces.

Generally, for alkanes, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This decrease in surface area weakens the van der Waals forces, resulting in a lower boiling point compared to less branched or linear isomers.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are built on the principle that the properties of a molecule are encoded in its structure. For boiling point prediction of alkanes, QSPR models often use topological indices, which are numerical descriptors of the molecular structure that quantify aspects like size, shape, and branching.

While the development of a specific QSPR model is beyond the scope of this guide, the principles of QSPR inform the comparative analysis by providing a theoretical framework for understanding how structural differences between isomers affect their boiling points.

Group Contribution Methods

Group contribution methods estimate the properties of a molecule by summing the contributions of its constituent functional groups. Each functional group is assigned a specific

value, and these values are combined to predict the overall property of the molecule. These methods are widely used in chemical engineering and materials science for property estimation. While a detailed calculation using a specific group contribution method is not performed here, the underlying concept reinforces the importance of molecular structure in determining the boiling point.

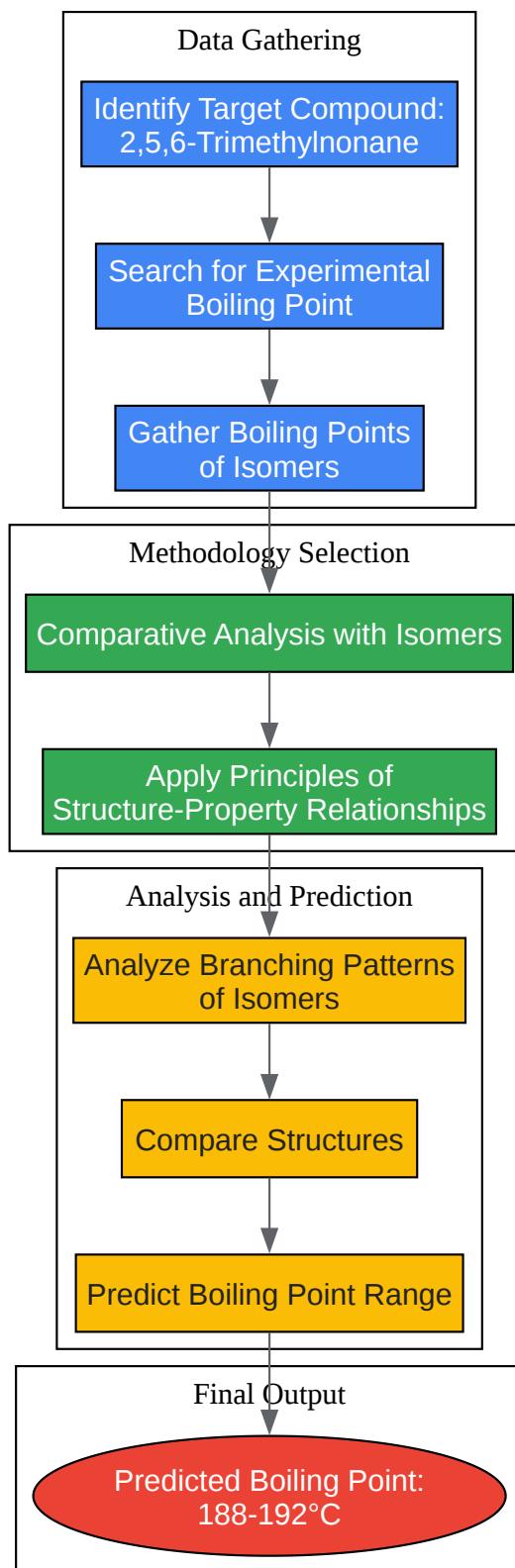
Data Presentation: Boiling Points of TrimethylNonane Isomers

To facilitate a comparative analysis, the experimentally determined boiling points of several trimethylNonane isomers are presented in the table below.

Compound Name	Molecular Structure	Boiling Point (°C)	Boiling Point (K)	Data Source
2,4,6-TrimethylNonane	CH ₃ CH(CH ₃)CH ₂ CH(CH ₃) ₂ 2CH(CH ₃)CH ₂ CH(CH ₃) ₂ H(CH ₃)CH ₂ CH ₃	192	465.15	[1]
2,5,5-TrimethylNonane	CH ₃ CH(CH ₃)CH ₂ CH(CH ₃) ₂ 2CH ₂ CH(CH ₃) ₂ H ₂ CH ₂ CH ₃	190	463.15	[2]
2,5,8-TrimethylNonane	CH ₃ CH(CH ₃)CH ₂ CH(CH ₃) ₂ 2CH ₂ CH(CH ₃) ₂ H ₂ CH ₂ CH(CH ₃) ₂ CH ₃	190	463.15	[3]
2,5,6-TrimethylNonane	CH ₃ CH(CH ₃)CH ₂ CH(CH ₃) ₂ 2CH ₂ CH(CH ₃) ₂ H(CH ₃)CH ₂ CH ₃	188-192 (Predicted)	461.15 - 465.15 (Predicted)	-

Analysis and Prediction

The structure of **2,5,6-trimethylNonane** features methyl branches at positions 2, 5, and 6. When compared to its isomers with known boiling points:


- 2,4,6-Trimethylnonane (192°C): This isomer has its methyl groups more spread out along the nonane chain.
- 2,5,5-Trimethylnonane (190°C): The geminal dimethyl groups at position 5 create a significant point of branching.
- 2,5,8-Trimethylnonane (190°C): Similar to the 2,4,6-isomer, the methyl groups are relatively dispersed.

The adjacent methyl groups at positions 5 and 6 in **2,5,6-trimethylnonane** introduce a degree of steric hindrance and may lead to a slightly more compact structure compared to isomers where the branches are more separated. This could theoretically result in a slightly lower boiling point due to a reduction in the effective surface area for intermolecular interactions.

However, the difference in branching patterns among these trimethylnonane isomers is not extreme. Therefore, the boiling point of **2,5,6-trimethylnonane** is expected to be very close to that of its isomers. Given the range of 190-192°C for the known isomers, a prediction of 188-192°C for **2,5,6-trimethylnonane** is a reasonable and scientifically sound estimate.

Visualization of the Predictive Workflow

The logical process for arriving at the predicted boiling point can be visualized as a workflow diagram.

[Click to download full resolution via product page](#)

Workflow for the prediction of the boiling point of **2,5,6-Trimethylnonane**.

Conclusion

In the absence of experimental data, a reliable prediction of the boiling point of **2,5,6-trimethylnonane** can be made by leveraging the known boiling points of its isomers and fundamental principles of chemical structure and intermolecular forces. The predicted boiling point of 188-192°C provides a valuable estimate for researchers and professionals in the fields of chemistry and drug development. It is important to recognize that this is a predicted value, and experimental verification is recommended for applications where a precise boiling point is critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A new model for predicting boiling points of alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. To cite this document: BenchChem. [Predicted Boiling Point of 2,5,6-Trimethylnonane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14547011#predicted-boiling-point-of-2-5-6-trimethylnonane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com